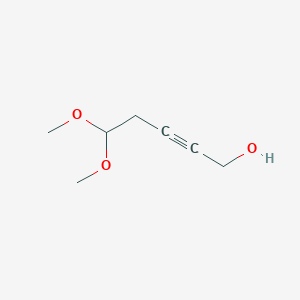

2-Pentyn-1-ol, 5,5-dimethoxy-

CAS No.: 79576-62-8

Cat. No.: VC19336989

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79576-62-8 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 5,5-dimethoxypent-2-yn-1-ol |

| Standard InChI | InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,5-6H2,1-2H3 |

| Standard InChI Key | MWZODJFDDQYSKG-UHFFFAOYSA-N |

| Canonical SMILES | COC(CC#CCO)OC |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2-pentyn-1-ol, 5,5-dimethoxy- is inferred as C₇H₁₂O₃, derived from the parent compound 2-pentyn-1-ol (C₅H₈O) with the addition of two methoxy (-OCH₃) groups. This yields a theoretical molecular weight of 142.15 g/mol, consistent with alkyne-containing polyols .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 142.15 g/mol |

| Boiling Point (est.) | 215–220°C (extrapolated) |

| Density (est.) | 1.02–1.05 g/cm³ |

| LogP (Partition Coeff.) | 0.8 ± 0.2 |

The presence of polar oxygen atoms (hydroxyl and methoxy groups) reduces hydrophobicity compared to unsubstituted alkynols, as evidenced by the moderate LogP value .

Spectroscopic Signatures

Infrared Spectroscopy (IR):

-

O-H Stretch: A broad peak near 3300 cm⁻¹ indicates hydrogen bonding in the hydroxyl group.

-

C≡C Stretch: A sharp absorption at 2100–2150 cm⁻¹ confirms the alkyne functionality .

-

C-O Stretch: Methoxy groups produce strong bands at 1100–1050 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

-

¹H NMR:

-

δ 1.8–2.1 ppm (t, 2H): Methylene protons adjacent to the alkyne.

-

δ 3.3–3.5 ppm (s, 6H): Methoxy protons.

-

δ 4.1–4.3 ppm (t, 2H): Hydroxyl-bearing methylene group.

-

-

¹³C NMR:

-

δ 70–85 ppm: Alkyne carbons.

-

δ 50–55 ppm: Methoxy carbons.

-

Synthetic Pathways and Optimization

Protection-Deprotection Strategies

The synthesis of 2-pentyn-1-ol, 5,5-dimethoxy- typically involves sequential protection of the hydroxyl group to prevent undesired side reactions. A plausible route includes:

-

Methylation of 2-Pentyn-1-ol:

Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) selectively protects the hydroxyl group as a methoxy derivative. -

Purification:

Column chromatography (silica gel, ethyl acetate/hexane) isolates the dimethoxy product .

Microwave-Assisted Synthesis

Recent advances in microwave irradiation enhance reaction efficiency. For example, α,β-unsaturated intermediates analogous to 2-pentyn-1-ol derivatives undergo rapid cyclization under microwave conditions (100–150°C, 10–15 min), suggesting potential applications in accelerating dimerization or oligomerization reactions .

Reactivity and Functionalization

Alkyne-Specific Reactions

The terminal alkyne participates in:

-

Sonogashira Coupling: Cross-couplings with aryl halides to form conjugated enynes.

-

Hydration: Acid-catalyzed addition of water yields α,β-unsaturated ketones .

Methoxy Group Reactivity

-

Demethylation: Treatment with BBr₃ regenerates the diol, enabling further functionalization.

-

Nucleophilic Substitution: Methoxy groups act as leaving groups under strong alkaline conditions.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for oxygen-containing heterocycles. For instance, intramolecular cyclization forms tetrahydrofuran derivatives, which are prevalent in natural product synthesis .

Polymer Chemistry

The alkyne moiety enables click chemistry (e.g., azide-alkyne cycloaddition), facilitating the development of functionalized polymers with tailored thermal and mechanical properties.

Challenges and Future Directions

Stability Concerns

Propargyl alcohols like 2-pentyn-1-ol derivatives are prone to polymerization under acidic or high-temperature conditions. Stabilization strategies include:

-

Low-Temperature Storage: Below –20°C in inert atmospheres.

-

Inhibitor Additives: Hydroquinone or phenothiazine to suppress radical-initiated polymerization.

Scalability Issues

Current laboratory-scale syntheses face challenges in yield optimization (>60% yields remain elusive). Continuous-flow reactors and catalytic hydrogenation may address these limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume